3,4-Dihydrotamoxifen
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H31NO |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[4-(1,2-diphenylbutyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3 |
InChI Key |
YUFAHBUWIVNVNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Synonyms |
131I-TM-601 Chlorotoxin chlorotoxin I-131 TM 601 TM-601 TM601 peptide |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Aspects of 3,4 Dihydrotamoxifen
Chemical Synthesis Routes
The synthesis of 3,4-Dihydrotamoxifen can be achieved through specific chemical reactions that target the modification of the tamoxifen (B1202) structure or build its core framework from precursors. These methods are crucial for obtaining the desired saturated butane (B89635) backbone that characterizes this compound.
Catalytic Transfer Hydrogenation from (Z)- and (E)-Tamoxifen
A primary method for synthesizing the diastereomers of this compound involves the catalytic transfer hydrogenation of the geometric isomers of tamoxifen, (Z)- and (E)-tamoxifen. researchgate.netnih.gov This reaction saturates the double bond in the ethylene (B1197577) linker of tamoxifen, converting the triphenylethylene (B188826) core into a triphenylbutane structure. This process directly yields the diastereomeric forms of dihydrotamoxifen (B22229), which can then be separated and studied individually. nih.gov The use of (Z)-tamoxifen and (E)-tamoxifen as starting materials allows for the targeted synthesis of the corresponding diastereomers of this compound. researchgate.net
Lithium-Ammonia Reduction for Triphenylbutane Framework Generation
An alternative synthetic strategy focuses on constructing the fundamental triphenylbutane framework. This is achieved through a lithium-ammonia (Li-NH3) reduction. nih.gov A key step in this pathway is the reduction of a precursor molecule, 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol, which generates the core triphenylbutane structure. nih.gov This reduction is a critical reaction for creating the saturated backbone essential to the identity of this compound and is particularly useful in the synthesis of specific enantiomers when starting from chirally resolved precursors. nih.gov
Diastereoisomeric and Enantiomeric Preparation and Resolution
The stereochemistry of this compound is a central aspect of its chemical nature. The molecule possesses two chiral centers, leading to the existence of both diastereomers and enantiomers.
The two diastereomeric forms of this compound are directly prepared via the catalytic transfer hydrogenation of (Z)- and (E)-tamoxifen, respectively. nih.gov
The preparation of individual enantiomers requires a more elaborate approach. The enantiomers of one of the diastereomers have been successfully prepared by starting with the resolved enantiomers of 2-phenylbutanoic acid. nih.gov This chiral starting material guides the synthesis, with the pivotal step being the lithium-ammonia reduction of an intermediate, 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol, to establish the final triphenylbutane structure with the desired stereochemistry. nih.gov
Below is a table summarizing the synthetic approaches to obtaining different stereoisomers of this compound.
Table 1: Synthesis of this compound Stereoisomers| Target Stereoisomer | Starting Material(s) | Key Reaction |
|---|---|---|
| Diastereomers | (Z)-Tamoxifen and (E)-Tamoxifen | Catalytic Transfer Hydrogenation |
| Enantiomers | Resolved enantiomers of 2-phenylbutanoic acid | Lithium-Ammonia Reduction |
Conformational Analysis and Structural Rigidity
The three-dimensional shape and flexibility of this compound are determined by its underlying molecular structure.
Saturated 1,2-Diphenylbutane (B14750373) Backbone Characteristics
A defining feature of this compound is its saturated 1,2-diphenylbutane backbone. This structural element replaces the unsaturated triphenylethylene core of tamoxifen. The presence of the saturated butane chain is thought to confer greater structural rigidity compared to the ethylene linker in the parent tamoxifen molecule. This increased rigidity may influence how the molecule interacts with its biological targets and could potentially reduce metabolic instability.
Preferred Conformations via Spectroscopic Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectrometry, have been employed to investigate the preferred three-dimensional conformation of this compound. researchgate.netnih.gov These studies have shown that the diastereomeric forms of dihydrotamoxifen tend to adopt a preferred conformation where the hydrogen atoms on the central butane carbons (C1 and C2) are in an antiperiplanar relationship. researchgate.netnih.gov This means they are oriented on opposite sides of the molecule, leading to a more extended and stable conformation. The relative binding affinities of the different isomers to estrogen receptors have been found to be consistent with these conformation assignments. nih.gov
Table 2: Spectroscopic and Conformational Data
| Technique | Finding | Implication |
|---|---|---|
| NMR Spectrometry | Hydrogen atoms on the butane backbone are in an antiperiplanar relationship. | The molecule exists in a preferred, extended conformation. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-Tamoxifen |
| (Z)-Tamoxifen |
| 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol |
Molecular and Cellular Biological Activity of 3,4 Dihydrotamoxifen
Estrogen Receptor (ER) Binding Mechanisms
The biological actions of 3,4-Dihydrotamoxifen, a non-isomerizable analog of tamoxifen (B1202), are primarily mediated through its interaction with estrogen receptors (ERs). These interactions are complex and influenced by several factors, including the receptor subtype, the specific stereochemistry of the ligand, and the resulting conformational changes in the receptor protein.
Relative Binding Affinities (RBA) to Estrogen Receptors
The affinity with which this compound and its related compounds bind to estrogen receptors is a critical determinant of their biological activity. Studies have shown that hydroxylation of the tamoxifen structure significantly increases its binding affinity. For instance, 4-hydroxytamoxifen (B85900) exhibits a binding affinity for the estrogen receptor that is comparable to estradiol (B170435) and is 25 to 50 times higher than that of tamoxifen itself. nih.gov In contrast, another metabolite, desmethyltamoxifen, has a much lower affinity, at less than 1% of that of tamoxifen. nih.gov
The diastereoisomers of dihydrotamoxifen (B22229) also display differential binding affinities. Research on these non-isomerizable forms has provided insights into the structural requirements for high-affinity binding. nih.gov The relative binding affinities are consistent with the conformations of the molecules, drawing parallels to the binding characteristics of derivatives of the nonsteroidal estrogen, hexestrol. nih.gov
It's important to note that the binding affinity can also be influenced by the specific estrogen receptor subtype, namely ERα and ERβ. While some compounds show similar affinities for both subtypes, others exhibit a preference for one over the other, which can lead to tissue-specific effects. dovepress.comhormones.gr
Table 1: Relative Binding Affinities (RBA) of Selected Compounds to Estrogen Receptors
| Compound | Relative Binding Affinity (Compared to Estradiol) | Source |
|---|---|---|
| 4-Hydroxytamoxifen | Equal to estradiol; 25-50x higher than tamoxifen | nih.gov |
| Tamoxifen | --- | nih.gov |
| Desmethyltamoxifen | <1% of tamoxifen's affinity | nih.gov |
Stereochemical Influences on Ligand-Receptor Interactions
The three-dimensional structure, or stereochemistry, of this compound and its derivatives plays a crucial role in how they interact with the estrogen receptor. The preparation of diastereoisomeric dihydrotamoxifens has allowed for detailed investigations into these structure-activity relationships. nih.gov
The interaction of these ligands with the ligand-binding domain (LBD) of the estrogen receptor is highly specific. The phenolic A-ring of compounds like 4-hydroxytamoxifen forms crucial hydrogen bonds with amino acid residues such as Arg-394 and Glu-353 within the ER's binding pocket. wikipedia.org A bulky side chain, characteristic of these selective estrogen receptor modulators (SERMs), protrudes from the binding cavity and physically displaces Helix 12 of the receptor. wikipedia.org
Conformational Changes Induced in the Estrogen Receptor
The binding of a ligand, such as this compound, to the estrogen receptor induces significant conformational changes in the receptor protein. frontiersin.orgbmbreports.org These structural alterations are fundamental to the subsequent biological response, determining whether the ligand will act as an agonist (activating the receptor) or an antagonist (blocking its activity).
Upon binding, the ligand-receptor complex can recruit various co-regulatory proteins, including co-activators and co-repressors, which in turn modulate the transcription of target genes. dovepress.com The specific conformational change induced by a particular ligand dictates which co-regulators are recruited. For example, the binding of an antagonist like 4-hydroxytamoxifen leads to a conformation that favors the recruitment of co-repressor proteins. wikipedia.org This is largely due to the repositioning of Helix 12, which obstructs the co-activator binding site. wikipedia.org
Studies comparing the effects of estradiol, 4-hydroxytamoxifen, and the pure antagonist fulvestrant (B1683766) on the full-length ERα have revealed that while all three promote the formation of ERα dimers, they induce different conformations, particularly affecting the carboxyl termini of the receptor. nih.gov
In Vitro Cellular Effects on Hormone-Responsive Cell Lines
The molecular interactions of this compound with estrogen receptors translate into tangible effects at the cellular level, particularly in hormone-responsive cell lines such as the MCF-7 human breast cancer cell line.
Growth-Inhibitory Activity in MCF-7 Human Breast Cancer Cells
MCF-7 cells are a well-established model for studying estrogen receptor-positive breast cancer because they express ERα. culturecollections.org.uk The growth of these cells is typically stimulated by estrogens. Antiestrogenic compounds, including derivatives of this compound, can inhibit this growth.
One of the 4-hydroxy derivatives of dihydrotamoxifen has demonstrated growth-inhibitory activity against MCF-7 cells that is comparable to that of 4-hydroxytamoxifen. nih.gov Interestingly, for this particular derivative, increasing the concentration from 10⁻⁸ M to 10⁻⁶ M did not lead to a significant enhancement of growth inhibition. nih.gov This suggests a saturation of the inhibitory effect at higher concentrations.
Antagonistic Effects on Estradiol-Stimulated Cell Growth
A key characteristic of antiestrogens is their ability to counteract the proliferative effects of estradiol. In MCF-7 cells, the addition of estradiol typically leads to increased cell growth. scirp.org The antagonistic properties of this compound derivatives are evident in their ability to block this estradiol-stimulated proliferation.
One of the 4-hydroxy dihydrotamoxifen derivatives, which is analogous to (E)-4-hydroxytamoxifen, effectively antagonized the growth-stimulating effect of added estradiol. nih.gov This confirms its role as an antiestrogen (B12405530). However, it is noteworthy that at a low concentration (10⁻⁸ M) and in the absence of estradiol, this same compound stimulated the growth of MCF-7 cells, indicating a degree of estrogenic (agonist) activity. nih.gov This dual agonist/antagonist behavior is a hallmark of selective estrogen receptor modulators (SERMs).
The antagonistic effects are a direct consequence of the conformational changes induced in the estrogen receptor upon ligand binding, which prevent the receptor from adopting a transcriptionally active state in the presence of estradiol.
Metabolic Transformation Pathways and Associated Chemical Species
Biotransformation of Tamoxifen (B1202) to 3,4-Dihydrotamoxifen
The metabolic journey from tamoxifen to this compound involves multiple enzymatic steps. A key precursor in this pathway is 4-hydroxytamoxifen (B85900) (4-OH-TAM), a primary and potent active metabolite of tamoxifen. nih.gov The formation of 4-OH-TAM from tamoxifen is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYPs such as CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govpharmgkb.org
Once formed, 4-hydroxytamoxifen can undergo further metabolism. One of the identified pathways involves the conversion of 4-OH-TAM to 3,4-dihydroxytamoxifen, also referred to as tamoxifen catechol. researchgate.netresearchgate.net This catechol metabolite is considered a proximate intermediate leading to reactive species. researchgate.net Comprehensive in vitro studies using human liver microsomes have shown that 4-hydroxy-TAM is converted to 3,4-dihydroxyTAM, a reaction predominantly catalyzed by the CYP3A subfamily of enzymes. nih.gov
It is this 3,4-dihydroxytamoxifen that serves as the immediate precursor to this compound. While the precise enzymatic steps for the final reduction to this compound are less explicitly detailed in the provided context, the formation of its dihydroxy precursor is a critical and well-documented step in the metabolic cascade.
Formation and Reactivity of this compound-o-quinone in Metabolic Studies
The catechol intermediate, 3,4-dihydroxytamoxifen, can be further oxidized to form a highly reactive electrophile, 3,4-dihydroxytamoxifen-o-quinone. researchgate.netnih.gov This reactive species is of significant interest due to its potential to interact with cellular macromolecules. nih.gov
Enzymatic Pathways Involved in Formation
The oxidation of 3,4-dihydroxytamoxifen to its corresponding o-quinone can be facilitated by enzymatic systems. nih.gov Studies have demonstrated that this conversion can be catalyzed by tyrosinase. nih.gov Furthermore, incubations of 3,4-dihydroxytamoxifen in the presence of microsomal P450 enzymes also lead to the formation of intermediates that react with glutathione (B108866) (GSH), suggesting the enzymatic formation of the reactive o-quinone. nih.gov The involvement of cytochrome P450 enzymes highlights their central role not only in the initial stages of tamoxifen metabolism but also in the generation of its reactive downstream metabolites. nih.gov
Chemical Reactivity and Intermediate Characteristics
3,4-Dihydroxytamoxifen-o-quinone is characterized as a highly reactive intermediate. nih.gov Its reactivity stems from its nature as an electrophile, readily participating in Michael-1,4-addition reactions with available nucleophiles. nih.gov
Under physiological conditions, the synthesized E and Z isomers of 3,4-dihydroxytamoxifen-o-quinone have a half-life of approximately 80 minutes. nih.gov Its reactivity has been demonstrated through its interactions with various biological molecules.
Reaction with Glutathione (GSH): The o-quinone readily reacts with the thiol-containing antioxidant glutathione. nih.gov This reaction is notably fast, even more so than intramolecular cyclization reactions. nih.gov The reaction yields multiple GSH conjugates, including two di-GSH conjugates and three mono-GSH conjugates. nih.gov These same conjugates were detected in incubations of 3,4-dihydroxytamoxifen with GSH in the presence of microsomal P450 and in human breast cancer cells (MCF-7), confirming this pathway occurs in a biological context. nih.gov
Reaction with Deoxynucleosides: The reactivity of 3,4-dihydroxytamoxifen-o-quinone extends to the building blocks of DNA. nih.gov Studies have shown that it forms adducts with thymidine (B127349) and deoxyguanosine. nih.gov However, no adducts were detected with deoxyadenosine (B7792050) or deoxycytosine. nih.gov This selective reactivity with DNA bases underscores the potential for this metabolite to induce DNA modifications. nih.gov The formation of depurinating adducts is a known consequence of the reaction of similar quinones with DNA. nih.gov
The chemical properties of o-quinones, in general, include their ability to act as strong oxidizing agents and their participation in redox reactions. cymitquimica.com Their reactivity is a key determinant of their biological effects. nih.gov
Analytical Characterization and Electrochemical Behavior of 3,4 Dihydrotamoxifen
Voltammetric Assessment and Oxidation Mechanisms
The electrochemical behavior of 3,4-Dihydrotamoxifen has been investigated, primarily in comparative studies alongside tamoxifen (B1202), to elucidate oxidative pathways. researchgate.netresearchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to study the redox processes of these compounds. researchgate.netresearchgate.net
The oxidation of tamoxifen and its analogues is generally an irreversible process, often involving a cyclization reaction to form a phenanthrene (B1679779) derivative. researchgate.net In the case of this compound, the oxidative processes are principally associated with two specific chemical moieties within the molecule: the tertiary amine group and the substituted aromatic nucleus. researchgate.netresearchgate.net Studies using various voltammetric methods have shown that the oxidation mechanism for compounds with a tertiary amine group can proceed through the transfer of electrons and protons, leading to the formation of electrochemically inactive byproducts. researchgate.net A proposed general mechanism for the oxidation of tertiary amines involves an initial one-electron oxidation to create a radical cation intermediate, which is then followed by deprotonation and further oxidation. mdpi.com
Table 1: Summary of Electrochemical Oxidation Characteristics for this compound
| Property | Description | Source |
|---|---|---|
| Primary Oxidation Sites | Tertiary amine group, Substituted aromatic nucleus | researchgate.net, researchgate.net |
| Oxidation Process | Irreversible and diffusion-controlled | |
| Proposed Mechanism | Involves formation of a radical cation intermediate followed by deprotonation and further oxidation steps. | mdpi.com |
| Key Structural Feature | The saturated ethyl group (absence of a double bond) does not inhibit the primary oxidation processes seen in its parent compound, tamoxifen. | researchgate.net, researchgate.net |
A detailed analysis of this compound's structure reveals how its constituent functional groups dictate its electrochemical behavior. The oxidative processes are mainly linked to the tertiary amine and the substituted aromatic ring. researchgate.netresearchgate.net
Tertiary Amine Group: This group is a primary site for oxidation. The nitrogen atom can be oxidized, initiating a sequence of reactions. researchgate.netresearchgate.net The oxidation of a tertiary amine can lead to the formation of a secondary amine and an aldehyde. researchgate.net This process is a key component of the molecule's electrochemical profile.
Substituted Aromatic Nucleus: The electron-rich phenyl rings are also susceptible to oxidation. The specific positions and nature of substituents on these rings influence the oxidation potential.
Ethyl Group (Saturated): The most significant aspect revealed by studying this compound is the role of the C=C double bond (ethylenic linkage) found in tamoxifen. The voltammetric assessment of this compound, which lacks this double bond, demonstrates that the linkage is not critical for the primary oxidation to occur. researchgate.netresearchgate.net However, it is suggested that while not essential for the initiation of oxidation, the ethylenic linkage could play a significant role in the subsequent course of the oxidation process in tamoxifen. researchgate.net
The electronic effects of these functional groups, such as the electron-donating nature of the ether group and the inductive effects of the alkyl chains, collectively determine the ease of oxidation and the stability of any intermediates formed. ashp.org
Table 2: Influence of Key Functional Groups on the Oxidation of this compound
| Functional Group | Role in Oxidation | Impact on Electrochemical Behavior | Source |
|---|---|---|---|
| Tertiary Amine | Primary site of oxidation. | Undergoes oxidation to form intermediates like radical cations. | researchgate.net, researchgate.net, mdpi.com |
| Aromatic Rings | Susceptible to oxidation. | Contributes to the overall oxidative profile of the molecule. | researchgate.net, researchgate.net |
| Saturated Ethyl Bridge | Serves as a structural point of comparison to the unsaturated bond in tamoxifen. | Its presence demonstrates that the ethylenic double bond is not essential for initiating oxidation. | researchgate.net, researchgate.net |
Comparative Analysis and Implications for Serm Research
Comparison of 3,4-Dihydrotamoxifen with Tamoxifen (B1202) and its Key Metabolites (e.g., 4-Hydroxytamoxifen)
This compound is a stereoisomeric derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). Structurally, it is defined by a saturated 1,2-diphenylbutane (B14750373) backbone, which sets it apart from the triphenylethylene (B188826) structure of tamoxifen. Tamoxifen itself is a prodrug that undergoes metabolic activation in the liver by cytochrome P450 enzymes to form more potent metabolites, such as 4-hydroxytamoxifen (B85900) (4-OHT). goettingen-research-online.deresearchgate.net 4-OHT, a major active metabolite, exhibits approximately 100 times greater antiestrogenic activity than tamoxifen itself. nih.gov Another significant metabolite, endoxifen, shows similar antiestrogenic potency to 4-OHT and is found in higher concentrations in the serum of patients treated with tamoxifen. nih.gov
The study of tamoxifen's analogues, including this compound, is crucial for understanding the oxidative processes and the influence of different functional groups on the molecule's mechanism of action. researchgate.net
| Compound | Chemical Structure Class | Key Structural Feature | Biological Role |
| This compound | Triphenylbutane | Saturated 1,2-diphenylbutane backbone | Research tool for studying ER binding |
| Tamoxifen | Triphenylethylene | (Z)-1,2-diphenyl-1-butene core oup.com | Prodrug, SERM for breast cancer treatment goettingen-research-online.deoup.com |
| 4-Hydroxytamoxifen (4-OHT) | Triphenylethylene | Hydroxylated tamoxifen metabolite nih.gov | Active metabolite with high antiestrogenic activity nih.gov |
Isomerism, the phenomenon where compounds share the same molecular formula but have different atomic arrangements, is fundamental to understanding the biological activity of drugs like tamoxifen and its derivatives. solubilityofthings.comsolubilityofthings.comsparkl.me These structural variations can lead to significant differences in how a molecule interacts with biological targets, such as estrogen receptors (ERs). solubilityofthings.com Stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms, are particularly important in pharmacology. solubilityofthings.com
This compound's distinct stereochemistry, arising from its saturated butane (B89635) chain, offers a unique platform to investigate how three-dimensional structure influences binding to the estrogen receptor. This contrasts with tamoxifen, which possesses a double bond leading to geometric (cis-trans) isomerism. ramauniversity.ac.inchemguide.co.uklibretexts.org The trans isomer of a molecule is often more stable than the cis isomer due to reduced steric strain. ramauniversity.ac.in The specific spatial arrangement of isomers can dramatically affect their biological function; one isomer might be therapeutically active while another could be inactive or even detrimental. solubilityofthings.comsparkl.me For instance, the geometric isomers of butenedioic acid (fumaric acid and maleic acid) have notably different roles in biological processes. ramauniversity.ac.in Similarly, in a study on 3,5-dicaffeoylquinic acid, its geometric isomers were found to have different binding affinities to the HIV-1 integrase enzyme. nih.gov
The biological activity of SERMs is highly dependent on their isomeric form. solubilityofthings.comsolubilityofthings.com The interaction between a drug and its biological target, like an enzyme or receptor, is often stereospecific, meaning that one stereoisomer will have a much better fit and consequently higher activity than another. researchgate.net In the case of tamoxifen, its metabolites also exhibit stereoisomerism. For example, 4-hydroxytamoxifen exists as trans and cis isomers, with the trans isomer showing significantly higher antiestrogenic activity. nih.gov The study of this compound, with its altered isomeric possibilities compared to tamoxifen, helps to dissect the precise structural requirements for ER binding and modulation.
| Isomer Type | Description | Relevance to Tamoxifen Derivatives |
| Structural Isomerism | Same molecular formula, different atomic connectivity. solubilityofthings.comsparkl.me | Variations in the carbon skeleton or functional group positions can alter biological properties. solubilityofthings.com |
| Stereoisomerism | Same connectivity, different spatial arrangement of atoms. solubilityofthings.comsolubilityofthings.com | Crucial for drug-receptor interactions; includes geometric and optical isomers. researchgate.net |
| Geometric (Cis-Trans) Isomerism | Occurs due to restricted rotation around a double bond. ramauniversity.ac.insolubilityofthings.com | Tamoxifen and its metabolites like 4-OHT exhibit geometric isomerism, impacting their antiestrogenic potency. nih.govramauniversity.ac.in |
| Optical Isomerism (Enantiomers) | Non-superimposable mirror images. solubilityofthings.comsolubilityofthings.com | Enantiomers can have vastly different biological activities. sparkl.meresearchgate.net |
Selective Estrogen Receptor Modulators (SERMs) like tamoxifen exhibit tissue-specific agonist or antagonist effects on estrogen receptors (ERs). wikipedia.orgnih.gov This dual activity is central to their therapeutic utility. nih.gov The mechanism involves binding to ERα and ERβ, which leads to conformational changes in the receptor, subsequent recruitment of co-regulator proteins (co-activators or co-repressors), and modulation of gene transcription. nih.govtransfemscience.org The specific tissue response depends on the ratio of ER subtypes, the expression levels of co-regulators, and the specific conformation induced by the SERM. transfemscience.org
This compound serves as a valuable chemical probe to elucidate these molecular mechanisms. By comparing its interaction with the ER to that of tamoxifen and its metabolites, researchers can gain insights into the structural determinants of SERM activity. For example, the saturated butane chain in this compound may alter the flexibility of the molecule compared to the ethylene (B1197577) linker in tamoxifen, potentially influencing how it positions itself within the ER's ligand-binding pocket and which co-regulators it recruits.
Studies with various SERMs have shown how subtle structural changes can shift the balance between agonist and antagonist activity. For example, raloxifene (B1678788), a second-generation SERM, acts as an ER antagonist in breast and uterine tissue but an agonist in bone. wikipedia.orgmenopause.org.au This tissue selectivity is a hallmark of SERMs and a key area of research. nih.gov The investigation of compounds like this compound contributes to a deeper understanding of the structure-activity relationships that govern these complex pharmacological profiles, aiding in the design of next-generation SERMs with improved efficacy and safety profiles. nih.gov
Differences in Structural Isomerism and Biological Activity
Utility of this compound as a Research Tool in Receptor Studies
This compound is primarily utilized as a research tool to investigate the binding mechanisms of the estrogen receptor (ER). Its unique stereochemistry allows scientists to probe the role of ligand shape and conformation in receptor interaction. By studying how this compound and its isomers bind to the ER and comparing this to the binding of tamoxifen, 4-hydroxytamoxifen, and estradiol (B170435), researchers can map the critical contact points within the receptor's ligand-binding domain. transfemscience.org
This type of research is essential for several reasons:
Validating Receptor Models: It helps to validate and refine computational models of the ER, leading to a more accurate picture of how ligands dock with the receptor.
Understanding Resistance: It can shed light on mechanisms of tamoxifen resistance, where cancer cells no longer respond to the drug. goettingen-research-online.de Resistance can sometimes be linked to mutations in the ER that alter ligand binding.
Designing Novel Ligands: A detailed understanding of the ER's binding pocket facilitates the rational design of new SERMs or other ER-targeting drugs with specific desired properties, such as enhanced tissue selectivity or the ability to overcome resistance. nih.gov For instance, research into the non-genomic actions of tamoxifen has revealed alternative cytotoxic mechanisms that could be exploited, particularly in ER-negative cancers. ous-research.no
Furthermore, studying the interaction of compounds like this compound with the ER helps to understand the broader immunological effects of SERMs. Tamoxifen and raloxifene have been shown to impair the differentiation and activation of dendritic cells, which are crucial components of the immune system. nih.gov By dissecting the specific receptor interactions that lead to these effects, researchers can better predict the immunological consequences of SERM-based therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
